molecular formula C11H13NO2 B186068 N-(3-acetylphenyl)propanamide CAS No. 39569-28-3

N-(3-acetylphenyl)propanamide

Cat. No.: B186068
CAS No.: 39569-28-3
M. Wt: 191.23 g/mol
InChI Key: WPKYWZVHSQINPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)propanamide typically involves the reaction of 3-acetylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-acetylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

  • N-(3-acetylphenyl)acetamide
  • N-(3-acetylphenyl)butanamide
  • N-(3-acetylphenyl)pentanamide

Comparison: N-(3-acetylphenyl)propanamide is unique due to its specific structural properties, which make it more suitable for certain applications compared to its analogs. For example, its propanamide group provides distinct reactivity and binding characteristics that are not present in the acetyl, butanamide, or pentanamide analogs .

Properties

IUPAC Name

N-(3-acetylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYWZVHSQINPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358587
Record name N-(3-acetylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39569-28-3
Record name N-(3-acetylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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